REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].C(=O)([O-])[O-].[K+].[K+].[Cl:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][C:24]=1[OH:25])[NH2:21]>C(#N)C>[NH2:21][C:20]1[CH:22]=[CH:23][C:24]([O:25][C:2]2[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=2[C:4]#[N:5])=[C:18]([Cl:17])[CH:19]=1 |f:1.2.3|
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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FC1=C(C#N)C(=CC=C1)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(N)C=CC1O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 45 min
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Duration
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45 min
|
Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
|
WASH
|
Details
|
the filtercake is washed with ethyl acetate and DCM
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Type
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CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC1=CC(=C(OC2=C(C#N)C(=CC=C2)F)C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |